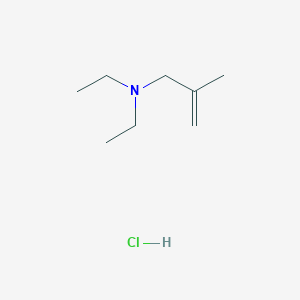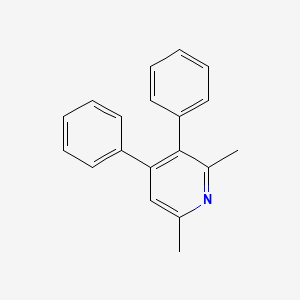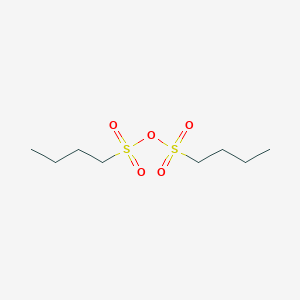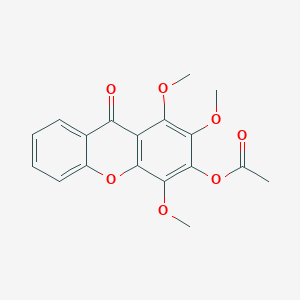![molecular formula C30H32P2S4 B14331920 Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]- CAS No. 99346-83-5](/img/structure/B14331920.png)
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] is a complex organophosphorus compound It is characterized by the presence of phosphine groups attached to an ethanediyl backbone, with bis[2-(methylthio)phenyl] substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] typically involves the reaction of 1,2-bis(dichlorophosphino)ethane with the lithium salt of 2-bromo-m-xylene in diethyl ether. The reaction yields a white precipitate, which is then washed with water. The compound is insoluble in water, ether, and alkanes but moderately soluble in benzene and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to prepare metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with transition metals.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] involves its ability to form stable complexes with transition metals. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine, 1,2-ethanediylbis[diphenyl-]: This compound has similar structural features but with diphenyl substituents instead of bis[2-(methylthio)phenyl].
1,2-Bis(dicyclohexylphosphino)ethane: This compound has dicyclohexyl substituents and is used as a ligand in various catalytic processes, including decarbonylative C-H coupling and cross-coupling reactions.
Uniqueness
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] is unique due to the presence of methylthio groups, which can enhance its electron-donating properties and increase its stability in metal complexes. This makes it particularly useful in catalytic applications where strong electron-donating ligands are required.
Eigenschaften
CAS-Nummer |
99346-83-5 |
|---|---|
Molekularformel |
C30H32P2S4 |
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
2-bis(2-methylsulfanylphenyl)phosphanylethyl-bis(2-methylsulfanylphenyl)phosphane |
InChI |
InChI=1S/C30H32P2S4/c1-33-27-17-9-5-13-23(27)31(24-14-6-10-18-28(24)34-2)21-22-32(25-15-7-11-19-29(25)35-3)26-16-8-12-20-30(26)36-4/h5-20H,21-22H2,1-4H3 |
InChI-Schlüssel |
JXRFSPHGORBIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1P(CCP(C2=CC=CC=C2SC)C3=CC=CC=C3SC)C4=CC=CC=C4SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)

![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)



![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)


